rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride
Description
rac-tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate hydrochloride is a bicyclic carbamate derivative characterized by a 3-azabicyclo[3.2.0]heptane core substituted with a trifluoromethyl group. The tert-butyl carbamate moiety and hydrochloride salt enhance its stability and solubility, making it a candidate for pharmaceutical applications.
Properties
Molecular Formula |
C12H20ClF3N2O2 |
|---|---|
Molecular Weight |
316.75 g/mol |
IUPAC Name |
tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H19F3N2O2.ClH/c1-10(2,3)19-9(18)17-11-4-7(12(13,14)15)8(11)5-16-6-11;/h7-8,16H,4-6H2,1-3H3,(H,17,18);1H/t7-,8+,11-;/m0./s1 |
InChI Key |
KWYZNYINRVWPDF-OVWFGBMUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]12C[C@@H]([C@H]1CNC2)C(F)(F)F.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1CNC2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis generally proceeds via:
- Construction of the azabicyclic core through cyclization reactions.
- Introduction of the trifluoromethyl group at the appropriate position.
- Formation of the carbamate linkage with tert-butyl protection.
- Final salt formation with hydrochloric acid to yield the hydrochloride salt.
This multi-step approach ensures stereochemical control and functional group compatibility, critical for bioactivity.
Stepwise Synthetic Route
Synthesis of the Azabicyclic Core
The core structure, 3-azabicyclo[3.2.0]heptane, is typically synthesized via intramolecular cyclization of suitable amino alcohol precursors. A common approach involves:
- Starting from a cyclohexene derivative bearing amino and hydroxyl functionalities.
- Performing a cyclization under acidic or basic conditions to form the bicyclic amine.
For example, a reductive amination of a cyclohexanone derivative with ammonia or primary amines, followed by cyclization, is a prevalent method.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent at the 6-position can be introduced via:
- Electrophilic trifluoromethylation using reagents like Togni's reagent or Umemoto's reagent, which facilitate the addition of CF₃ groups to activated aromatic or aliphatic positions.
- Alternatively, nucleophilic trifluoromethylation of suitable intermediates using reagents such as trifluoromethyl zinc or trifluoromethyl copper complexes.
The choice depends on the substrate's electronic properties and the desired stereochemistry.
Formation of the Carbamate Linkage
The carbamate is typically synthesized by:
- Reacting the amine group of the azabicyclic core with tert-butyl chloroformate (Boc anhydride or Boc-Cl) in the presence of a base like triethylamine.
- This step introduces the tert-butyl carbamate protecting group, which stabilizes the amine and facilitates subsequent reactions.
Salt Formation
The final step involves:
- Treating the carbamate with hydrochloric acid, often in an organic solvent like dichloromethane or ethyl acetate, to generate the hydrochloride salt.
- This enhances compound stability and solubility for biological testing.
Specific Synthetic Protocols from Literature and Patents
Patent WO2020005877A1 (Heteroaryl Compounds for Treating Huntington's Disease)
This patent describes synthetic routes for heteroaryl compounds similar in structure, emphasizing:
- Cyclization of amino alcohol precursors.
- Use of trifluoromethylating agents for CF₃ group introduction.
- Carbamate formation via reaction with tert-butyl chloroformate.
- Purification and salt formation steps.
The process involves:
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| Cyclization | Acidic or basic conditions | Form azabicyclic core |
| CF₃ addition | Togni's reagent or similar | Introduce trifluoromethyl group |
| Carbamate formation | tert-Butyl chloroformate, base | Protect amine as tert-butyl carbamate |
| Salt formation | HCl in suitable solvent | Generate hydrochloride salt |
Literature Data on Synthesis of Similar Bicyclic Amines
Research articles detail the synthesis of azabicyclic compounds via intramolecular cyclizations and selective trifluoromethylation . These methods often involve:
- Starting from cyclohexene derivatives with amino functionalities.
- Employing radical or electrophilic trifluoromethylation reagents.
- Using Boc protection strategies for amines.
Data Tables Summarizing Key Reaction Conditions
Notes on Stereochemical Control
Achieving the stereochemistry (1R,5S,6S) requires:
- Chiral starting materials or chiral auxiliaries.
- Stereoselective cyclizations under conditions favoring the desired configuration.
- Use of stereoselective trifluoromethylation reagents or conditions.
Advanced asymmetric synthesis techniques, such as chiral catalysts or auxiliaries, are often employed to ensure stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the bicyclic core.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the bicyclic core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to deprotected amines or modified trifluoromethyl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study the interactions of bicyclic amines with biological targets, such as enzymes and receptors.
Industry: In the chemical industry, it is used in the synthesis of advanced materials and specialty chemicals, leveraging its unique reactivity and stability.
Mechanism of Action
The mechanism of action of rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the bicyclic core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Table 1: Structural Features of Key Analogs
Table 2: Molecular Data Comparison
Key Observations
The [3.1.0] analog () has a higher ring strain, which may influence reactivity and stability in synthetic pathways.
Substituent Effects :
- The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to hydroxyl-containing analogs () .
- Hydroxyl groups (e.g., in ) improve aqueous solubility but may reduce blood-brain barrier penetration.
Synthesis and Commercial Availability :
- The [3.2.1] analog (CAS 2411179-93-4) is commercially available via suppliers like ECHEMI and Enamine Ltd, highlighting its utility as a building block in drug discovery .
- Synthesis of the target compound may parallel methods described for trifluoromethylated bicyclo systems, such as oxidative fluorination () or dehydroiodination ().
Research Implications
- Pharmacological Potential: The trifluoromethyl group in the target compound positions it as a candidate for central nervous system (CNS) targets due to enhanced lipophilicity, whereas hydroxylated analogs () may favor peripheral applications.
- Synthetic Challenges : Stereochemical control in bicyclo[3.2.0] systems requires advanced catalysis or chiral resolution techniques, as seen in related syntheses ().
Biological Activity
rac-tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H20ClF3N2O2
- Molecular Weight : 316.75 g/mol
- CAS Number : 2763584-44-5
The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes involved in inflammatory processes. It has been studied for its effects on the N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in modulating inflammation by regulating levels of palmitoylethanolamide (PEA) in the body .
Inhibition of NAAA
Research indicates that rac-tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate hydrochloride demonstrates potent inhibitory activity against human NAAA, with an IC50 value in the low nanomolar range. This inhibition leads to increased levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects at sites of inflammation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the azabicyclic core can significantly influence the compound's potency and selectivity. For instance, the introduction of trifluoromethyl groups has been shown to enhance binding affinity and improve pharmacokinetic profiles compared to other analogs .
Case Studies
Several studies have investigated the pharmacological profile of rac-tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate hydrochloride:
- Anti-inflammatory Effects :
- Analgesic Properties :
Data Table: Biological Activity Summary
Q & A
Q. Basic
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or ethanol/DCM is standard. Reverse-phase HPLC (C18 columns, 0.1% TFA in water/acetonitrile) ensures high purity for biological assays .
- Characterization :
What challenges arise in maintaining stereochemical integrity during synthesis?
Advanced
The compound’s stereochemistry (1R,5S,6S) is critical for biological activity. Challenges include:
- Ring strain : The bicyclo[3.2.0]heptane core’s instability during functionalization, requiring low-temperature reactions (-20°C) to prevent racemization .
- Diastereomer separation : Chiral HPLC or recrystallization in ethanol/water mixtures resolves enantiomers. Computational modeling (e.g., DFT) predicts optimal solvent systems .
- Protection/deprotection : Boc groups may hydrolyze under acidic conditions; TFA (trifluoroacetic acid) in DCM selectively removes protecting groups without altering stereochemistry .
How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?
Q. Advanced
- Electron-withdrawing effects : The -CF group enhances metabolic stability and modulates pKa of adjacent amines, affecting binding to targets like ion channels or enzymes .
- Hydrophobicity : Increases membrane permeability, as shown in logP assays (experimental logP ≈ 2.5) .
- Biological impact : In vitro studies on sodium channels (Na) show IC values <100 nM, attributed to -CF-induced van der Waals interactions with hydrophobic binding pockets .
What computational tools predict the compound’s biological activity?
Q. Advanced
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., BET bromodomains). The bicyclic core’s rigidity and -CF orientation are optimized for binding .
- MD simulations : GROMACS assesses stability in lipid bilayers, predicting blood-brain barrier penetration .
- QSAR models : Correlate substituent effects (e.g., -CF vs. -CH) with IC data to guide lead optimization .
How are discrepancies in biological assay data resolved?
Q. Advanced
- Assay variability : For inconsistent IC values (e.g., Na inhibition), use orthogonal assays (patch-clamp electrophysiology vs. fluorescence-based screening) .
- Metabolic interference : LC-MS/MS identifies metabolites that may deactivate the compound. For example, hepatic microsome assays reveal CYP3A4-mediated oxidation of the bicyclic core .
- Statistical validation : Bayesian analysis of dose-response curves distinguishes true activity from noise .
How does this compound compare to structurally similar azabicyclic derivatives?
Q. Advanced
What strategies address low yields in large-scale synthesis?
Q. Advanced
- Flow chemistry : Continuous processing minimizes intermediate degradation, improving yields from 50% to 85% for the azabicyclo core .
- Catalyst optimization : Pd/C or Ru-photocatalysts enhance trifluoromethylation efficiency (TON >100) .
- DoE (Design of Experiments) : Identifies critical parameters (e.g., solvent polarity, stoichiometry) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
